Glc-nac6S-idoa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholate, also known as cholic acid, is a primary bile acid that plays a crucial role in the digestion and absorption of dietary fats. It is synthesized in the liver from cholesterol and is one of the most abundant bile acids in the human body. Cholate is a white crystalline substance that is insoluble in water but soluble in alcohol and acetic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholate is synthesized from cholesterol through a series of enzymatic reactions in the liver. The process involves hydroxylation at specific positions on the steroid nucleus, followed by oxidation and conjugation with glycine or taurine to form bile salts .
Industrial Production Methods: Industrial production of cholate typically involves extraction from bovine or ovine bile. The bile is processed to isolate cholic acid, which is then purified to obtain cholate. This process includes steps such as precipitation, filtration, and crystallization to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Cholate undergoes various chemical reactions, including:
Oxidation: Cholate can be oxidized to form different derivatives, such as deoxycholic acid.
Reduction: Reduction reactions can modify the hydroxyl groups on the cholate molecule.
Substitution: Cholate can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Deoxycholic Acid: Formed through oxidation.
Glycocholic Acid and Taurocholic Acid: Formed through conjugation with glycine and taurine, respectively.
Scientific Research Applications
Cholate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the preparation of micelles and liposomes for drug delivery systems.
Biology: Plays a role in studying membrane proteins and their interactions.
Medicine: Used in the formulation of pharmaceuticals for the treatment of gallstones and other liver-related disorders.
Industry: Employed in the production of detergents and emulsifiers
Mechanism of Action
Cholate exerts its effects primarily by emulsifying dietary fats in the intestine, facilitating their digestion and absorption. It interacts with dietary lipids to form micelles, which are then absorbed by the intestinal mucosa. Cholate also regulates the activity of cytochrome c oxidase in mitochondria, influencing cellular respiration and energy production .
Comparison with Similar Compounds
Cholate is often compared with other bile acids such as:
Deoxycholic Acid: A secondary bile acid formed by bacterial action in the intestine. It has similar emulsifying properties but differs in its hydroxylation pattern.
Chenodeoxycholic Acid: Another primary bile acid with a different hydroxylation pattern, used in the treatment of gallstones.
Lithocholic Acid: A secondary bile acid with limited solubility and different biological effects
Cholate is unique due to its specific hydroxylation pattern and its role as a primary bile acid, making it essential for the emulsification and absorption of dietary fats.
Properties
CAS No. |
110685-78-4 |
---|---|
Molecular Formula |
C14H25NO15S |
Molecular Weight |
479.4 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C14H25NO15S/c1-4(17)15-7-10(21)9(20)6(3-28-31(25,26)27)29-14(7)30-12(11(22)13(23)24)8(19)5(18)2-16/h5-12,14,16,18-22H,2-3H2,1H3,(H,15,17)(H,23,24)(H,25,26,27)/t5-,6+,7+,8+,9+,10+,11+,12-,14+/m0/s1 |
InChI Key |
SIGLKDHQMISGEY-YUDSPMMPSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OC(C(C(CO)O)O)C(C(=O)O)O)COS(=O)(=O)O)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@H]([C@@H]([C@H](CO)O)O)[C@H](C(=O)O)O)COS(=O)(=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(C(C(CO)O)O)C(C(=O)O)O)COS(=O)(=O)O)O)O |
Synonyms |
Glc-NAc6S-IdOA O-((Nalpha)-acetylglucosamine 6-sulfate)-(1-3)-idonic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.